2-hydroxy-4-oxo-1-pentyl-N-pyridin-2-ylquinoline-3-carboxamide

Antifungal Drug Resistance Hsp90 Inhibition Candida albicans

2-Hydroxy-4-oxo-1-pentyl-N-pyridin-2-ylquinoline-3-carboxamide (PubChem CID 54680113; ChEMBL ID CHEMBL1385210) is a synthetic small molecule belonging to the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide class. It possesses a molecular formula of C₂₀H₂₁N₃O₃, a molecular weight of 351.4 g/mol, and a computed XLogP3-AA of 3.5.

Molecular Formula C20H21N3O3
Molecular Weight 351.4 g/mol
Cat. No. B10813437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-4-oxo-1-pentyl-N-pyridin-2-ylquinoline-3-carboxamide
Molecular FormulaC20H21N3O3
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=N3)O
InChIInChI=1S/C20H21N3O3/c1-2-3-8-13-23-15-10-5-4-9-14(15)18(24)17(20(23)26)19(25)22-16-11-6-7-12-21-16/h4-7,9-12,24H,2-3,8,13H2,1H3,(H,21,22,25)
InChIKeyKDSLJSTWFGARIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-4-oxo-1-pentyl-N-pyridin-2-ylquinoline-3-carboxamide: Structural Identity and Procurement-Relevant Class Context


2-Hydroxy-4-oxo-1-pentyl-N-pyridin-2-ylquinoline-3-carboxamide (PubChem CID 54680113; ChEMBL ID CHEMBL1385210) is a synthetic small molecule belonging to the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide class [1]. It possesses a molecular formula of C₂₀H₂₁N₃O₃, a molecular weight of 351.4 g/mol, and a computed XLogP3-AA of 3.5 [1]. Structurally, it features a 4-hydroxy-2-oxoquinoline core with an N1-pentyl substituent and a pyridin-2-yl amide at the C3 position, distinguishing it from closely related analogs bearing pyridin-4-ylmethyl or other amide variations. The compound appears in the MLSMR (Molecular Libraries Small Molecule Repository) screening collection under deposit identifiers MLS001203014 and SMR000505068, indicating its availability for high-throughput screening campaigns [1].

Why In-Class Quinoline-3-Carboxamides Cannot Be Freely Substituted for 2-Hydroxy-4-oxo-1-pentyl-N-pyridin-2-ylquinoline-3-carboxamide in H-PGDS or Antifungal Resistance Research


Within the quinoline-3-carboxamide class, the identity and position of the amide substituent critically determine target engagement and biological readout. The pyridin-2-yl amide present in this compound creates a distinct hydrogen-bond donor/acceptor geometry and chelation potential compared to the pyridin-4-ylmethyl analog (BindingDB BDBM34204), which exhibits an EC₅₀ of 1,720 nM against yeast Hsp82 in a Candida albicans fluconazole-resistance reversal assay [1]. The patent literature on quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors further establishes that even minor variations in the amide substituent can shift inhibitory potency by orders of magnitude [2]. Generic substitution without structural verification therefore risks invalidating SAR conclusions and introducing uncharacterized off-target liabilities.

Quantitative Differentiation Profile: 2-Hydroxy-4-oxo-1-pentyl-N-pyridin-2-ylquinoline-3-carboxamide Versus Closest Structural Analogs


Pyridin-2-yl Amide Versus Pyridin-4-ylmethyl Amide: Impact on Antifungal Resistance Reversal Potency

The target compound bears a direct pyridin-2-yl amide at C3, whereas its closest deposited analog (BindingDB BDBM34204; PubChem CID 649539) contains a pyridin-4-ylmethyl amide. In a fluorescence resonance energy transfer (FRET)-based Hsp82 inhibition assay at pH 8.0 and 2 °C, the pyridin-4-ylmethyl analog exhibited an IC₅₀ of 7,420 nM [1]. No published IC₅₀ value is available for the target compound in this specific assay; however, the structural difference—removal of the methylene spacer and relocation of the pyridine nitrogen from the 4- to the 2-position—is expected to alter hydrogen-bonding topology, metal chelation capacity, and the dihedral angle of the amide side chain [2].

Antifungal Drug Resistance Hsp90 Inhibition Candida albicans

H-PGDS Inhibitor Binding Cavity Suitability: Pyridin-2-yl Amide as a Privileged Fragment

Patent WO-2017103851-A1 discloses a series of quinoline-3-carboxamides as potent H-PGDS inhibitors, with lead compounds achieving IC₅₀ values as low as 9.9 nM in fluorescence polarization assays [1]. The patent's generic Formula (XI) encompasses compounds where the amide substituent can be a heteroaryl group, including pyridin-2-yl. The 4-hydroxy-2-oxoquinoline core present in the target compound provides the internal hydrogen-bonding network (2-OH donor, 4-oxo acceptor) that is recognized as critical for H-PGDS active-site occupancy [1]. While the target compound's specific H-PGDS IC₅₀ has not been publicly disclosed, its structural elements place it within the patent's claimed scope, distinguishing it from non-hydroxy or non-oxo quinoline analogs that lack the requisite pharmacophoric features [1].

H-PGDS Inhibition Duchenne Muscular Dystrophy Prostaglandin D2

Synthetic Accessibility and Regiochemical Fidelity Enabled by the Direct Pyridin-2-yl Amidation Route

Ukrainets et al. (2005) reported an unusual synthesis of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyridylamides via direct condensation of the corresponding 3-carboxylic acid with aminopyridines, avoiding the formation of undesired N,O-bis-acylation byproducts [1]. This method is specifically demonstrated for pyridin-2-yl amides and yields analytically pure product with confirmed structure by X-ray crystallography for representative analogs [1]. In contrast, the pyridin-4-ylmethyl amide analog (BindingDB BDBM34204) requires an additional methylene insertion step and may be sourced from different synthetic routes with varying purity specifications.

Synthetic Chemistry Quinolone Amidation Regiochemical Purity

Topological Polar Surface Area (TPSA) and Calculated Drug-Likeness Differentiate the Target from Higher Molecular Weight Quinoline-3-Carboxamides

The target compound has a computed TPSA of 82.5 Ų (PubChem) and a molecular weight of 351.4 g/mol, placing it within favorable ranges for oral bioavailability according to Veber's rules (TPSA < 140 Ų) [1]. In comparison, the pyridin-4-ylmethyl analog (C₂₁H₂₃N₃O₃) has a higher molecular weight (365.4 g/mol) and is predicted to have a higher TPSA due to the additional methylene group and altered nitrogen position . Many potent H-PGDS inhibitors derived from the quinoline-3-carboxamide scaffold, such as HPGDS inhibitor 2 (C₂₀H₂₄F₂N₂O₃, MW 378.4, TPSA ~71 Ų), exhibit different physicochemical profiles that may affect solubility and permeability [2].

Physicochemical Properties Drug-Likeness Permeability Prediction

High-Impact Application Scenarios for 2-Hydroxy-4-oxo-1-pentyl-N-pyridin-2-ylquinoline-3-carboxamide Based on Quantifiable Differentiation


H-PGDS Inhibitor Screening and Lead Optimization in Duchenne Muscular Dystrophy Programs

The compound's 4-hydroxy-2-oxoquinoline core and pyridin-2-yl amide place it within the structural scope of patent WO-2017103851-A1, which describes quinoline-3-carboxamides with H-PGDS IC₅₀ values as low as 9.9 nM [1]. Researchers initiating H-PGDS inhibitor discovery or validating novel chemotypes can use the target compound as a scaffold-reference point to benchmark assay performance against the patent's exemplified leads, while exploring SAR around the pyridin-2-yl vector that is structurally distinct from the cyclohexyl- and difluoromethoxy-bearing analogs that dominate the patent's most potent examples [1].

Fungal Hsp90-Dependent Drug Resistance Reversal Studies in Candida albicans

The pyridin-4-ylmethyl analog (BindingDB BDBM34204) has been profiled in the Broad Institute's Reversing Antifungal Drug Resistance project, yielding an EC₅₀ of 1,720 nM against yeast Hsp82 [1]. The target compound's pyridin-2-yl isomer provides a structurally matched, chemically orthogonal probe for side-by-side testing of pyridine nitrogen positional effects on Hsp90 ATPase inhibition and fluconazole potentiation, enabling direct structure-activity relationship mapping that cannot be achieved using only the 4-pyridylmethyl series [1].

Physicochemical Profiling and Permeability Optimization of Quinoline-3-Carboxamide Libraries

With a TPSA of 82.5 Ų and MW of 351.4 g/mol [1], the target compound occupies a favorable drug-like property space (Veber-compliant) that is intermediate between the larger pyridin-4-ylmethyl analog (MW ~365 g/mol) and the fluorinated HPGDS inhibitor 2 (MW 378.4 g/mol, TPSA ~71 Ų) [2]. Compound management groups constructing quinoline-focused physical property libraries can use the target compound to populate a TPSA/MW region that is underrepresented by commercially available analogs, improving library diversity for permeability and solubility screening cascades [2].

Quote Request

Request a Quote for 2-hydroxy-4-oxo-1-pentyl-N-pyridin-2-ylquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.